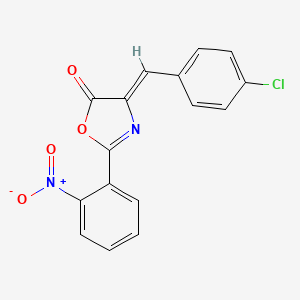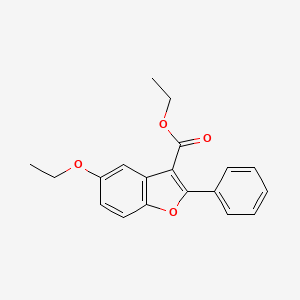
(4Z)-4-(4-chlorobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona es un compuesto orgánico sintético que pertenece a la familia de los oxazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorobencilideno y un grupo nitrofenilo unidos a un anillo de oxazol. Ha despertado interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones en la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona típicamente involucra la condensación de 4-clorobenzaldehído con 2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona. Esta reacción se lleva a cabo a menudo en presencia de una base, como carbonato de potasio, en un disolvente adecuado como etanol o metanol. La mezcla de reacción se calienta generalmente bajo condiciones de reflujo para facilitar la formación del producto deseado.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para cantidades mayores. Esto incluye el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la recristalización o la cromatografía, para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Sustitución: El grupo clorobencilideno puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como el gas hidrógeno (H₂) en presencia de un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Productos principales
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados bencilideno sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se ha estudiado por sus potenciales propiedades antimicrobianas y anticancerígenas. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos y aplicaciones terapéuticas.
Medicina
En medicina, los derivados de este compuesto están siendo investigados por su posible uso como productos farmacéuticos. La presencia de los grupos nitrofenilo y clorobencilideno contribuye a su actividad biológica, lo que lo convierte en un prometedor compuesto principal para el descubrimiento de fármacos.
Industria
En el sector industrial, (4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos. Su estabilidad química y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona implica su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el grupo clorobencilideno puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas. Estas interacciones pueden conducir a la inhibición de la actividad enzimática o la interrupción de los procesos celulares, contribuyendo a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (4Z)-4-(4-bromobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona
- (4Z)-4-(4-metilbencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona
- (4Z)-4-(4-fluorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona
Singularidad
En comparación con sus análogos, (4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona es único debido a la presencia del átomo de cloro en el grupo bencilideno. Este átomo de cloro puede influir en la reactividad y actividad biológica del compuesto, lo que lo diferencia de otros compuestos similares. Los efectos electrónicos y estéricos específicos que imparte el átomo de cloro pueden conducir a diferentes perfiles de interacción con objetivos biológicos y reactivos químicos.
Este artículo detallado proporciona una descripción general completa de (4Z)-4-(4-clorobencilideno)-2-(2-nitrofenil)-1,3-oxazol-5(4H)-ona, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C16H9ClN2O4 |
|---|---|
Peso molecular |
328.70 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-11-7-5-10(6-8-11)9-13-16(20)23-15(18-13)12-3-1-2-4-14(12)19(21)22/h1-9H/b13-9- |
Clave InChI |
KKUAWQHVQQFGJI-LCYFTJDESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)
![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651775.png)
![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)



![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)


